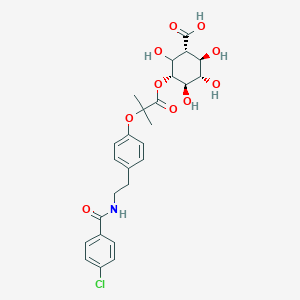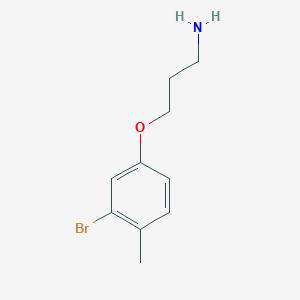![molecular formula C11H10N2O2S2 B1384816 {2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid CAS No. 1040631-48-8](/img/structure/B1384816.png)
{2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical and Biological Properties
A comprehensive review of the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) reveals a rich field of study. These compounds, related in structure to {2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid, are studied for their diverse protonated and/or deprotonated forms, complex compounds, and notable properties like spectroscopic characteristics, structures, and biological activities. The review also highlights potential areas of further research and the promising investigation of yet unknown analogues (Boča, Jameson, & Linert, 2011).
Optical Sensing and Biological Significance
Pyrimidine derivatives, similar to the structure , have been recognized for their exquisite sensing materials and have a range of biological and medicinal applications. The ability of these derivatives to form both coordination and hydrogen bonds makes them suitable for use as sensing probes. A review from 2005 to 2020 encapsulates various pyrimidine-based optical sensors, emphasizing their significant role in organic chemistry and potential applications in biological realms (Jindal & Kaur, 2021).
Biocidal Applications
The biocidal potential of bio-oils, which may contain compounds structurally similar to {2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid, has been explored. Phenolic compounds, fatty acids, and acetic acid in bio-oils have been attributed to the insecticidal effect, while antimicrobial properties have been associated with carbonyl compounds, phenolic derivatives, and organic acids. This indicates a promising future for these compounds as pesticides and antimicrobials, pending further investigation into their chemical composition and mode of action (Mattos, Veloso, Romeiro, & Folly, 2019).
Medicinal and Chemosensing Applications
Pyridine derivatives, closely related to the compound , exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. They also show promise as highly effective chemosensors for various ions and species. Recent studies have emphasized the significance of these derivatives in medicinal chemistry and their potential in analytical chemistry as selective and effective chemosensors (Abu-Taweel et al., 2022).
Zukünftige Richtungen
The future directions for research on “{2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid” could involve further exploration of its synthesis, chemical reactions, and biological activities. The 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea skeleton might be regarded as new chemotypes for designing effective antiproliferative agents .
Eigenschaften
IUPAC Name |
2-[2-(pyridin-4-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c14-10(15)5-9-7-17-11(13-9)16-6-8-1-3-12-4-2-8/h1-4,7H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGAFRAREJVJBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CSC2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Dimethyl 2-(3,5-difluorobenzoyl)-2-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}malonate](/img/structure/B1384741.png)
![Bis[2,4-di(propan-2-yl)phenyl] phenyl phosphate](/img/structure/B1384742.png)

![4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B1384744.png)
![(2S,3R)-2-[[(2S)-2-[[(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B1384745.png)
![1-(1H-Benzo[d]imidazol-2-yl)-4-(3-methoxypropoxy)-3-methylpyridin-1-ium-2-carboxylate](/img/structure/B1384746.png)




![Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B1384755.png)